molecular formula C12H11NO3 B8370910 Methyl 5-benzyl-4-oxazolecarboxylate

Methyl 5-benzyl-4-oxazolecarboxylate

Cat. No.: B8370910
M. Wt: 217.22 g/mol
InChI Key: NHXOVSLHOVNMAO-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-4-oxazolecarboxylate is a heterocyclic compound featuring an oxazole core substituted with a benzyl group at position 5 and a methyl ester at position 2.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-benzyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-12(14)11-10(16-8-13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

NHXOVSLHOVNMAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares Methyl 5-benzyl-4-oxazolecarboxylate with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Synthesis Method
Methyl 5-methyloxazole-4-carboxylate Methyl (5), Methyl ester (4) C₆H₇NO₃ 98% purity; used in small-scale synthesis Recrystallization, TLC/GC monitoring
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl (3), Methyl (5), Ethyl ester (4) C₁₃H₁₃NO₃ Anti-convulsant, antibacterial activities; crystallography studies Single-crystal X-ray diffraction
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 4-Methoxybenzyl (5), Amino (4) C₂₁H₁₈N₄O₂S Hydrazine-mediated ring transformation Reflux with hydrazine hydrate in ethanol
Key Observations:

Substituent Effects :

  • The benzyl group in the target compound contrasts with smaller alkyl (e.g., methyl) or aryl (e.g., phenyl) groups in analogs. This bulkier substituent may reduce solubility in polar solvents but improve binding to hydrophobic targets.
  • Ester Groups : Methyl esters (as in the target compound) typically hydrolyze slower than ethyl esters (e.g., in ), affecting metabolic stability.

Synthetic Routes :

  • Hydrazine-mediated synthesis (as in ) is common for triazole derivatives but differs from oxazole synthesis, which often involves cyclization of carboxylic acid derivatives.
  • Recrystallization and chromatography (TLC/GC) are standard for purification .

Physicochemical and Spectral Data

While NMR, FTIR, or HPLC data for this compound are absent in the evidence, analogs like methyl shikimate (Figure 5 in ) demonstrate the utility of these techniques in characterizing ester-containing compounds. For example:

  • 1H NMR : Aromatic protons from the benzyl group would appear at δ 7.2–7.4 ppm, while the methyl ester would show a singlet near δ 3.8 ppm.
  • FTIR : Strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are expected.

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